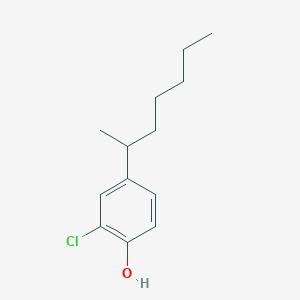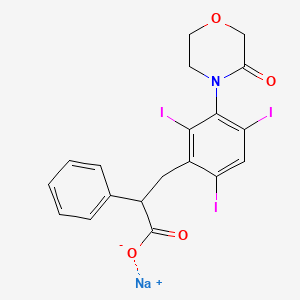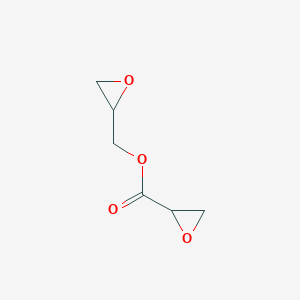
(Oxiran-2-yl)methyl oxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Oxiran-2-yl)methyl oxirane-2-carboxylate is a chemical compound belonging to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of two oxirane rings, making it a unique and interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Oxiran-2-yl)methyl oxirane-2-carboxylate typically involves the reaction of oxiranes with carboxylic acids. One common method is the amine-catalyzed ring-opening reaction of oxiranes by carboxylic acids. This reaction is initiated by a tertiary amine and proceeds through a series of parallel consecutive stages, including the quaternization of the amine by the activated oxirane and the nucleophilic attack of the carboxylate anion on the oxirane .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of catalysts, such as tertiary amines, is common to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: (Oxiran-2-yl)methyl oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the formation of diols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles attack the oxirane ring, leading to ring-opening and the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Tertiary amines are often used as catalysts in nucleophilic substitution reactions.
Major Products:
Oxidation: Oxirane derivatives.
Reduction: Diols.
Substitution: β-hydroxypropyl esters and other functionalized molecules.
Scientific Research Applications
(Oxiran-2-yl)methyl oxirane-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of resins, plasticizers, and composite materials
Mechanism of Action
The mechanism of action of (Oxiran-2-yl)methyl oxirane-2-carboxylate involves the interaction of its oxirane rings with various molecular targets. The oxirane rings are highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical and biological applications, where the compound can modify biomolecules or act as a cross-linking agent .
Comparison with Similar Compounds
Oxirane-2,2-dicarboxamides: These compounds share the oxirane ring structure and exhibit similar reactivity in chemical reactions.
Poly (2-oxazoline)s: These polymers have similar ring structures and are used in biomedical applications.
Uniqueness: (Oxiran-2-yl)methyl oxirane-2-carboxylate is unique due to the presence of two oxirane rings, which enhances its reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential for use in diverse fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
13406-99-0 |
|---|---|
Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
oxiran-2-ylmethyl oxirane-2-carboxylate |
InChI |
InChI=1S/C6H8O4/c7-6(5-3-9-5)10-2-4-1-8-4/h4-5H,1-3H2 |
InChI Key |
ULMDIPASDLBXQF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC(=O)C2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetrakis[(trifluoromethyl)sulfanyl]ethene](/img/structure/B14706917.png)
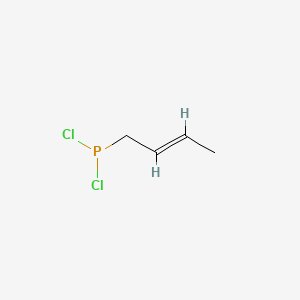

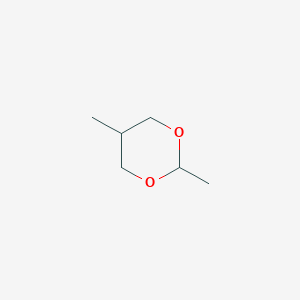
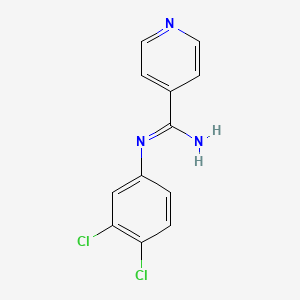
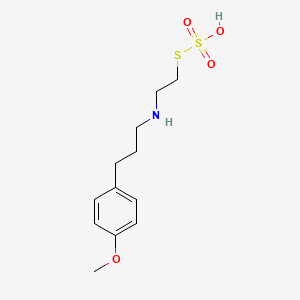
![Methyl 3-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}naphthalene-2-carboxylate](/img/structure/B14706953.png)
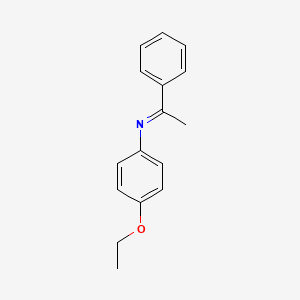
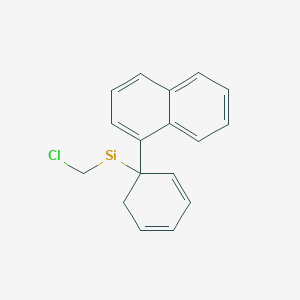

![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea](/img/structure/B14706976.png)

